molecular formula C97H129N19O32 B10859992 Zoptarelin doxorubicin acetate CAS No. 1928750-34-8

Zoptarelin doxorubicin acetate

Cat. No.: B10859992
CAS No.: 1928750-34-8
M. Wt: 2073.2 g/mol
InChI Key: XBNFJFHLGRBGTL-KICSVHBJSA-N
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Description

Zoptarelin doxorubicin acetate is a compound that consists of doxorubicin linked to a small peptide agonist to the luteinizing hormone-releasing hormone receptor. It has been developed as a potential treatment for various human cancers, including endometrial, ovarian, prostate, and breast cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zoptarelin doxorubicin acetate is synthesized by conjugating doxorubicin with a luteinizing hormone-releasing hormone analog through an ester bond with a glutaric acid spacer . The synthesis involves multiple steps, including the preparation of the peptide and the conjugation reaction under controlled conditions to ensure the stability and efficacy of the final product.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography for purification. The process is designed to meet stringent quality control standards to ensure the consistency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Zoptarelin doxorubicin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives with modified peptide sequences .

Scientific Research Applications

Zoptarelin doxorubicin acetate has a wide range of scientific research applications:

Mechanism of Action

Zoptarelin doxorubicin acetate exerts its effects by binding to the luteinizing hormone-releasing hormone receptor, which is aberrantly expressed on the surface of certain cancer cells. Upon binding, the compound is internalized, concentrating the toxic doxorubicin within the cancer cells. This targeted delivery minimizes systemic toxicity and enhances the efficacy of the treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to combine the targeting capability of luteinizing hormone-releasing hormone agonists with the cytotoxic effects of doxorubicin. This dual functionality allows for more effective and targeted cancer treatment, reducing systemic side effects and improving patient outcomes .

Properties

CAS No.

1928750-34-8

Molecular Formula

C97H129N19O32

Molecular Weight

2073.2 g/mol

IUPAC Name

acetic acid;[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate

InChI

InChI=1S/C91H117N19O26.3C2H4O2/c1-44(2)31-58(83(125)104-57(17-11-29-98-90(94)95)89(131)110-30-12-18-63(110)88(130)100-40-67(93)114)105-81(123)55(16-7-8-28-97-68(115)20-10-21-70(117)134-42-66(113)91(132)36-52-73(65(37-91)136-71-35-53(92)76(118)45(3)135-71)80(122)75-74(78(52)120)77(119)51-14-9-19-64(133-4)72(51)79(75)121)103-84(126)59(32-46-22-24-49(112)25-23-46)106-87(129)62(41-111)109-85(127)60(33-47-38-99-54-15-6-5-13-50(47)54)107-86(128)61(34-48-39-96-43-101-48)108-82(124)56-26-27-69(116)102-56;3*1-2(3)4/h5-6,9,13-15,19,22-25,38-39,43-45,53,55-63,65,71,76,99,111-112,118,120,122,132H,7-8,10-12,16-18,20-21,26-37,40-42,92H2,1-4H3,(H2,93,114)(H,96,101)(H,97,115)(H,100,130)(H,102,116)(H,103,126)(H,104,125)(H,105,123)(H,106,129)(H,107,128)(H,108,124)(H,109,127)(H4,94,95,98);3*1H3,(H,3,4)/t45-,53-,55+,56-,57-,58-,59-,60-,61-,62-,63-,65-,71-,76+,91-;;;/m0.../s1

InChI Key

XBNFJFHLGRBGTL-KICSVHBJSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)NCC(=O)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCC(=O)N1)O)N)O.CC(=O)O.CC(=O)O.CC(=O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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